molecular formula C13H10N4O3S B11998770 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide

Cat. No.: B11998770
M. Wt: 302.31 g/mol
InChI Key: IHLAWGJJSTVMJL-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide is a complex organic compound that features both isoindoline and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide typically involves multiple steps:

    Formation of Isoindoline Derivative: The isoindoline moiety can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Thiadiazole Formation: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the isoindoline derivative with the thiadiazole derivative using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline ring, potentially leading to the formation of alcohol derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized isoindoline derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer or bacterial infections, due to its ability to interact with specific molecular targets.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)oxadiazol-2-YL-propionamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)triazol-2-YL-propionamide: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

The presence of the thiadiazole ring in 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its oxadiazole and triazole analogs, potentially offering different or enhanced biological activities.

Properties

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H10N4O3S/c18-10(15-13-16-14-7-21-13)5-6-17-11(19)8-3-1-2-4-9(8)12(17)20/h1-4,7H,5-6H2,(H,15,16,18)

InChI Key

IHLAWGJJSTVMJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NN=CS3

Origin of Product

United States

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